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Compound of Interest

Compound Name: 2-Ethoxy-4,6-dihydroxypyrimidine

Cat. No.: B1589393

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of a homologous series of 2-
alkoxypyrimidine derivatives, namely 2-methoxypyrimidine, 2-ethoxypyrimidine, and 2-
propoxypyrimidine. The information presented herein is intended to serve as a valuable
resource for the identification, characterization, and quality control of these important chemical
entities in research and development settings. The guide summarizes key quantitative data
from 'H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) analyses, supported by
detailed experimental protocols and visual representations of analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-methoxy-, 2-ethoxy-,
and 2-propoxypyrimidine. These values are essential for the structural elucidation and purity
assessment of these compounds.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Compound

Alkoxy Protons (6, ppm,
Multiplicity, J in Hz)

Pyrimidine Ring Protons
(0, ppm, Multiplicity, J in
Hz)

2-Methoxypyrimidine

3.95 (s, 3H)

8.50 (d, 2H, J = 4.8 Hz), 6.85
(t, 1H, J = 4.8 Hz)

2-Ethoxypyrimidine

1.40 (t, 3H, J = 7.1 Hz), 4.40
(g, 2H, J = 7.1 Hz)

8.48 (d, 2H, J = 4.8 Hz), 6.82
(t, 1H, J = 4.8 Hz)

2-Propoxypyrimidine

0.98 (t, 3H, J = 7.4 Hz), 1.78
(sext, 2H, J = 7.4 Hz), 4.28 (t,
2H, J = 6.7 Hz)

8.47 (d, 2H, J = 4.8 Hz), 6.80
(t, 1H, J = 4.8 Hz)

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)

Compound

Alkoxy Carbons (8, ppm)

Pyrimidine Ring Carbons
(5, ppm)

2-Methoxypyrimidine 54.5 164.5, 157.8, 115.0
2-Ethoxypyrimidine 14.6, 63.5 164.2, 157.7, 115.2
2-Propoxypyrimidine 10.5, 22.5, 69.0 164.3, 157.7, 115.1

Table 3: Infrared (IR) Spectroscopic Data (Attenuated Total Reflectance - ATR)
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Compound

Key Absorption Bands
(cm™)

Assignment

2-Methoxypyrimidine

2980, 1585, 1470, 1300, 1040

C-H (alkoxy), C=N stretch,
C=C stretch, C-O stretch
(asymmetric), C-O stretch

(symmetric)

2-Ethoxypyrimidine

2975, 1584, 1468, 1295, 1045

C-H (alkoxy), C=N stretch,
C=C stretch, C-O stretch
(asymmetric), C-O stretch

(symmetric)

2-Propoxypyrimidine

2965, 1584, 1467, 1298, 1050

C-H (alkoxy), C=N stretch,
C=C stretch, C-O stretch
(asymmetric), C-O stretch

(symmetric)

Table 4. Mass Spectrometry (Electron lonization - EI) Data

Compound

Molecular lon (m/z)

Key Fragment lons (m/z)
and Relative Abundance

109 (M-1), 81 (M-CHO), 80 (M-

2-Methoxypyrimidine 110
Py CH:20), 53
o 109 (M-CHs), 95 (M-C2Hs), 81,
2-Ethoxypyrimidine 124
53
o 109 (M-CzHs), 96 (M-CsHe),
2-Propoxypyrimidine 138

81,53

Experimental Protocols

Standardized protocols were followed for the acquisition of all spectroscopic data presented in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded on

a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the
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compound in 0.6 mL of deuterated chloroform (CDCls), with tetramethylsilane (TMS) used as
an internal standard (& = 0.00 ppm). For *H NMR, 16 scans were accumulated, and for 13C
NMR, 1024 scans were acquired.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR)
spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small
amount of the neat liquid sample was placed directly on the ATR crystal, and the spectrum was
recorded over the range of 4000-400 cm~* with a resolution of 4 cm~1.

Mass Spectrometry (MS): Electron lonization Mass Spectrometry (EI-MS) was performed on a
quadrupole mass spectrometer. A direct insertion probe was used to introduce the sample into
the ion source, which was maintained at 200°C. The electron energy was set to 70 eV.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were recorded on a dual-beam
spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of
approximately 10 ug/mL. Spectra were scanned from 200 to 400 nm, and the wavelength of
maximum absorption (Amax) was determined. For 2-methoxypyrimidine, a Amax was observed
at approximately 247 nm.[1]

Visualization of Analytical Processes

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
interplay between different techniques for the structural elucidation of 2-alkoxypyrimidine
derivatives.
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Caption: General workflow for the spectroscopic analysis of 2-alkoxypyrimidine derivatives.
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Caption: Complementary nature of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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